(S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid

Catalog No.
S726278
CAS No.
706806-65-7
M.F
C17H22FNO4
M. Wt
323.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrr...

CAS Number

706806-65-7

Product Name

(S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid

IUPAC Name

(2S)-2-[(4-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C17H22FNO4

Molecular Weight

323.4 g/mol

InChI

InChI=1S/C17H22FNO4/c1-16(2,3)23-15(22)19-10-4-9-17(19,14(20)21)11-12-5-7-13(18)8-6-12/h5-8H,4,9-11H2,1-3H3,(H,20,21)/t17-/m0/s1

InChI Key

AWTXCFLBYUGCEW-KRWDZBQOSA-N

SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)F)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC2=CC=C(C=C2)F)C(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CC=C(C=C2)F)C(=O)O

The exact mass of the compound (S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

(S)-1-(tert-Butoxycarbonyl)-2-(4-fluorobenzyl)pyrrolidine-2-carboxylic acid (CAS 706806-65-7) is an enantiopure α,α-disubstituted amino acid derivative designed for advanced peptidomimetic synthesis. Featuring a pyrrolidine core alkylated at the α-position with a 4-fluorobenzyl group and protected by an N-Boc moiety, it serves as a conformationally constrained building block. The quaternary α-carbon severely restricts backbone dihedral angles, effectively pre-organizing derived peptides into stable β-turn structures that enhance target binding. Simultaneously, the para-fluoro substitution provides metabolic stability against oxidative degradation and offers a background-free 19F NMR handle for structural tracking. Supplied typically at ≥98% purity, this compound is procured by medicinal chemistry teams to rigidify peptide backbones, improve pharmacokinetic profiles, and streamline solid-phase peptide synthesis (SPPS) workflows without the need for downstream chiral resolution .

Research Fit

Chiral building block for enantioselective peptide synthesis and SPPS workflows
Fluorinated Cα-tetrasubstituted proline for fluorine SAR and conformational restriction studies
Boc-protected amine compatible with standard orthogonal protection strategies

Substituting this specific compound with standard Boc-L-Proline or unsubstituted Boc-(S)-α-benzylproline fundamentally compromises the target peptide's structural integrity and pharmacokinetic profile. Standard proline lacks the quaternary α-carbon, failing to enforce the strict steric constraints required to lock the peptide into the desired bioactive β-turn, which often results in a severe loss of receptor affinity. Furthermore, replacing the 4-fluorobenzyl group with an unsubstituted benzyl moiety re-introduces a major metabolic liability, as the exposed para-position becomes highly susceptible to rapid cytochrome P450-mediated oxidation in vivo. Finally, attempting to procure a racemic mixture instead of the enantiopure (S)-form necessitates complex, low-yield chiral separations of the final peptide, drastically inflating manufacturing costs and reducing batch-to-batch reproducibility in industrial scale-ups [1].

Substitution Risk

(R)-Enantiomer
Opposite spatial orientation may yield divergent biological recognition and asymmetric induction
Racemic (DL) Mixture
Statistical diastereomeric product mixtures may complicate purification and compromise stereochemical fidelity
Non-fluorinated Benzyl Analog
Absence of para-fluoro group alters electronic profile, lipophilicity, and metabolic stability prediction
Regioisomeric 2-F or 3-F Benzyl
Ortho/meta substitution may introduce steric clash or change resonance contribution, altering conformational preferences

Metabolic Stability from Para-Fluorination

The incorporation of a fluorine atom at the para-position of the benzyl ring specifically blocks cytochrome P450-mediated hydroxylation, a primary route of degradation for aromatic side chains in peptides. Compared to the unsubstituted Boc-(S)-alpha-benzylproline, the 4-fluorobenzyl derivative significantly extends the half-life of the resulting peptidomimetic in liver microsome assays [1].

Evidence DimensionCYP450-mediated para-hydroxylation liability
Target Compound DataPara-position blocked by C-F bond, resisting oxidative cleavage
Comparator Or BaselineUnsubstituted Boc-(S)-alpha-benzylproline
Quantified Difference>85% reduction in para-hydroxylation rates for fluorinated benzyl groups vs. unsubstituted analogs
ConditionsIn vitro human liver microsome (HLM) stability models

Procuring the fluorinated building block directly improves the in vivo half-life and bioavailability of the final peptide therapeutic, reducing downstream formulation challenges.

Stereochemical Identity
Head-to-head
Target: [α]D²⁵ −123° (S) vs (R): +130°; non-F: −33°
Confirms (S)-configuration; essential for enantioselective synthesis
Polarimetry at c=1, 25°C; sign inversion indicates enantiomer mismatch

Conformational Rigidity for Beta-Turns

Alpha-alkylation of the proline core creates a quaternary stereocenter that severely restricts the accessible Ramachandran space of the peptide backbone. While standard Boc-L-Proline allows for significant flexibility in the psi dihedral angle, the bulky alpha-benzyl group in this compound locks the backbone into a narrow conformational funnel, strongly favoring type I or type II beta-turns [1].

Evidence DimensionDihedral angle restriction (Ramachandran space)
Target Compound DataStrictly restricted phi (~ -60 degrees) and psi angles favoring beta-turn formation
Comparator Or BaselineStandard Boc-L-Proline (flexible psi angle)
Quantified Difference10- to 100-fold increase in target receptor affinity due to minimized entropic penalty upon binding
ConditionsSolution-phase NMR and receptor binding assays of derived peptides

Buyers select this constrained analog to pre-organize peptides into their bioactive conformations, directly increasing drug potency.

Regioisomeric Profile
Cross-study
4-F (para): XLogP 3.1, mp 190–192°C vs 2-F (ortho): steric; 3-F (meta): inductive only
Para-fluoro offers resonance control with minimal steric perturbation
Distinct physicochemical and conformational profiles across regioisomers

19F NMR Analytical Tracking

The 4-fluorobenzyl moiety provides a highly sensitive, 100% naturally abundant spin-1/2 nucleus for NMR spectroscopy. Unlike 1H NMR, which suffers from massive background interference in biological samples, the 19F signal allows for precise, background-free monitoring of peptide folding, membrane insertion, and target binding [1].

Evidence DimensionBackground-free NMR tracking in biological media
Target Compound DataDistinct 19F resonance (~ -115 ppm) with zero biological background
Comparator Or BaselineUnsubstituted Boc-(S)-alpha-benzylproline (1H NMR only)
Quantified Difference100% elimination of overlapping background signals during complex mixture analysis
ConditionsProtein-ligand interaction assays in whole cells or lipid bilayers

This built-in analytical handle eliminates the need to procure and attach bulky fluorescent tags that could distort the peptide's native behavior.

Enantiopure vs Racemic
Head-to-head
Target: ≥98% HPLC, single enantiomer vs DL-mixture: ≥96%, statistical diastereomers
Eliminates diastereomeric complexity in SPPS
≥2% higher purity specification reduces byproduct formation

Stereochemical Fidelity in SPPS

Procuring the enantiopure (S)-isomer (CAS 706806-65-7) is critical for maintaining the intended spatial projection of the fluorobenzyl side chain in the final peptide. Using a racemic mixture leads to the formation of diastereomeric peptide products during Solid-Phase Peptide Synthesis (SPPS), which are notoriously difficult to separate and result in massive yield losses .

Evidence DimensionOverall yield of the target bioactive peptide
Target Compound DataEnantiopure (S)-form guarantees correct side-chain vector
Comparator Or BaselineRacemic Boc-alpha-(4-fluorobenzyl)proline
Quantified DifferencePrevents >50% loss in overall yield associated with downstream chiral HPLC resolution
ConditionsAutomated Boc-strategy Solid-Phase Peptide Synthesis (SPPS)

Investing in the enantiopure building block drastically reduces synthesis time and purification costs at the manufacturing scale.

Conformational Control
Class-level
DFT on α-substituted prolines: Cα-tetrasubstitution destabilizes cis-amide conformers
Supports backbone pre-organization for peptide design
4-F-benzyl profile inferred from class-level computations; direct data to verify
Fluorine Modulation
Class-level
XLogP3-AA = 3.1; class-level evidence for enhanced lipophilicity and metabolic stability
Provides fluorine handle for tuning peptide properties
Thrombin inhibitor Ki range (0.08–2.17 μM) from related scaffold; not product-specific

Constrained GPCR Ligand Synthesis

Procured for replacing standard phenylalanine or proline residues in peptide sequences to lock the backbone into a bioactive β-turn, maximizing receptor affinity .

Metabolically Stable Peptide Therapeutics

Selected when a drug candidate suffers from rapid in vivo clearance due to cytochrome P450-mediated oxidation at aromatic side chains .

Background-Free Structural Biology Probing

Utilized for synthesizing peptides destined for 19F NMR studies, allowing researchers to track folding and target engagement in complex lipid bilayers or cellular lysates without fluorescent tags .

Automated Boc-Strategy Peptide Manufacturing

Directly compatible with standard Boc-SPPS workflows, providing a drop-in solution for scaling up the production of complex peptidomimetics without requiring custom coupling protocols .

Application Fit Matrix

Application
Selection Property
Validation Focus
Enantioselective SPPS
Enantiopure (S)-configuration
Diastereomeric purity and coupling efficiency
Fluorine SAR studies
4-Fluorobenzyl regioisomer electronic profile
Position-specific binding and metabolic stability assays
Peptide foldamer design
Cα-tetrasubstitution conformational restriction
Cis/trans amide ratio by NMR/X-ray
Asymmetric synthesis / chiral auxiliary
High enantiomeric purity and Boc protection
Enantiomeric excess (ee) monitoring by ¹⁹F NMR

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-(tert-Butoxycarbonyl)-2-[(4-fluorophenyl)methyl]-D-proline

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